![molecular formula C15H25N3 B13168945 1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane CAS No. 2059937-01-6](/img/structure/B13168945.png)
1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-2,7-diazaspiro[35]nonane is a complex organic compound characterized by its spirocyclic structure
Vorbereitungsmethoden
The synthesis of 1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrole ring, followed by the introduction of the spirocyclic diazaspiro structure. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups within the molecule.
Wissenschaftliche Forschungsanwendungen
1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Biology: The compound is used in biochemical assays to investigate its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: It is utilized in the development of new materials and as a precursor in the synthesis of industrial chemicals
Wirkmechanismus
The mechanism of action of 1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are subjects of ongoing research, with studies focusing on its binding affinities and the resulting biological responses .
Vergleich Mit ähnlichen Verbindungen
1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane can be compared with other spirocyclic compounds, such as:
1-[1-(2-Methylpropyl)-1H-pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonane: This compound shares a similar spirocyclic structure but differs in the heterocyclic ring composition.
2-oxa-7-azaspiro[3.5]nonane: Another spirocyclic compound with different substituents and potential applications. The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties
Eigenschaften
CAS-Nummer |
2059937-01-6 |
|---|---|
Molekularformel |
C15H25N3 |
Molekulargewicht |
247.38 g/mol |
IUPAC-Name |
3-[1-(2-methylpropyl)pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane |
InChI |
InChI=1S/C15H25N3/c1-12(2)9-18-8-3-13(10-18)14-15(11-17-14)4-6-16-7-5-15/h3,8,10,12,14,16-17H,4-7,9,11H2,1-2H3 |
InChI-Schlüssel |
LFEPYOGVJRVLFL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN1C=CC(=C1)C2C3(CCNCC3)CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


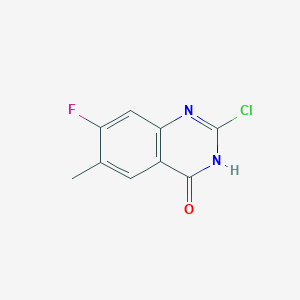
![(R)-1-([1,1'-Biphenyl]-4-yl)-2-aminoethanol](/img/structure/B13168880.png)
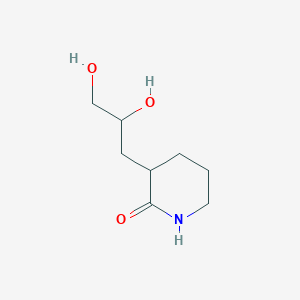


![N-[(3-aminocyclobutyl)methyl]methanesulfonamide](/img/structure/B13168911.png)
![7-Oxaspiro[5.6]dodec-9-en-1-one](/img/structure/B13168917.png)
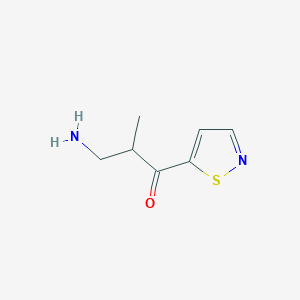

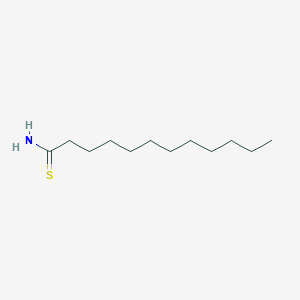
![3-[(Pyrrolidin-1-yl)methyl]azepane](/img/structure/B13168935.png)

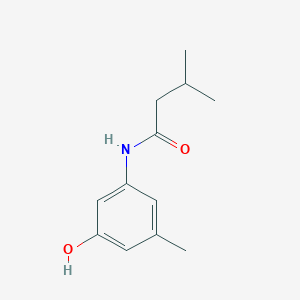
![4,8-Dibromo[1,2,5]selenadiazolo[3,4-f]benzo[c][1,2,5]thiadiazole](/img/structure/B13168963.png)
